molecular formula C19H25N3O2S2 B285482 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide

Cat. No. B285482
M. Wt: 391.6 g/mol
InChI Key: BGFOWZXZONVQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of selective inhibitors of BTK (Bruton's tyrosine kinase) and is currently being studied for its potential in treating various diseases.

Mechanism of Action

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide selectively binds to BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote the survival and proliferation of B-cells. This ultimately leads to the death of the malignant B-cells and the suppression of the immune response in autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit the production of cytokines (inflammatory molecules), and reduce the activation of immune cells. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide in lab experiments include its selectivity for BTK, its favorable pharmacokinetic profile, and its potential for treating various diseases. However, its limitations include the need for further studies to determine its safety and efficacy in humans, as well as the potential for off-target effects.

Future Directions

There are several potential future directions for the research and development of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide. These include:
1. Investigating its potential in combination therapy with other drugs for the treatment of B-cell malignancies and autoimmune diseases.
2. Studying its effects on other immune cells and signaling pathways.
3. Developing more potent and selective BTK inhibitors based on the structure of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide.
4. Conducting clinical trials to determine its safety and efficacy in humans.
In conclusion, 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide is a promising chemical compound that has shown potential in the treatment of various diseases. Its selective inhibition of BTK makes it a potential therapeutic target for diseases that involve aberrant B-cell signaling. Further research is needed to determine its safety and efficacy in humans and to explore its potential in combination therapy with other drugs.

Synthesis Methods

The synthesis of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide involves a multi-step process that starts with the reaction of 4-tert-butyl-2-bromoacetic acid with thioamide to form 4-tert-butyl-1,3-thiazole-2-carboxylic acid. This is followed by the reaction of the acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(4-morpholinyl)aniline to form the final product, 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide.

Scientific Research Applications

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide has shown promising results in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been found to selectively inhibit BTK, which plays a crucial role in the development and survival of B-cells. This makes it a potential therapeutic target for diseases that involve aberrant B-cell signaling.

properties

Molecular Formula

C19H25N3O2S2

Molecular Weight

391.6 g/mol

IUPAC Name

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C19H25N3O2S2/c1-19(2,3)16-12-25-18(21-16)26-13-17(23)20-14-6-4-5-7-15(14)22-8-10-24-11-9-22/h4-7,12H,8-11,13H2,1-3H3,(H,20,23)

InChI Key

BGFOWZXZONVQOD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=C2N3CCOCC3

Canonical SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.